

synthesis pathway for 4-n-Propylthiophenol

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Compound Focus: 4-n-Propylthiophenol

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Chemical Profile of 4-n-Propylthiophenol

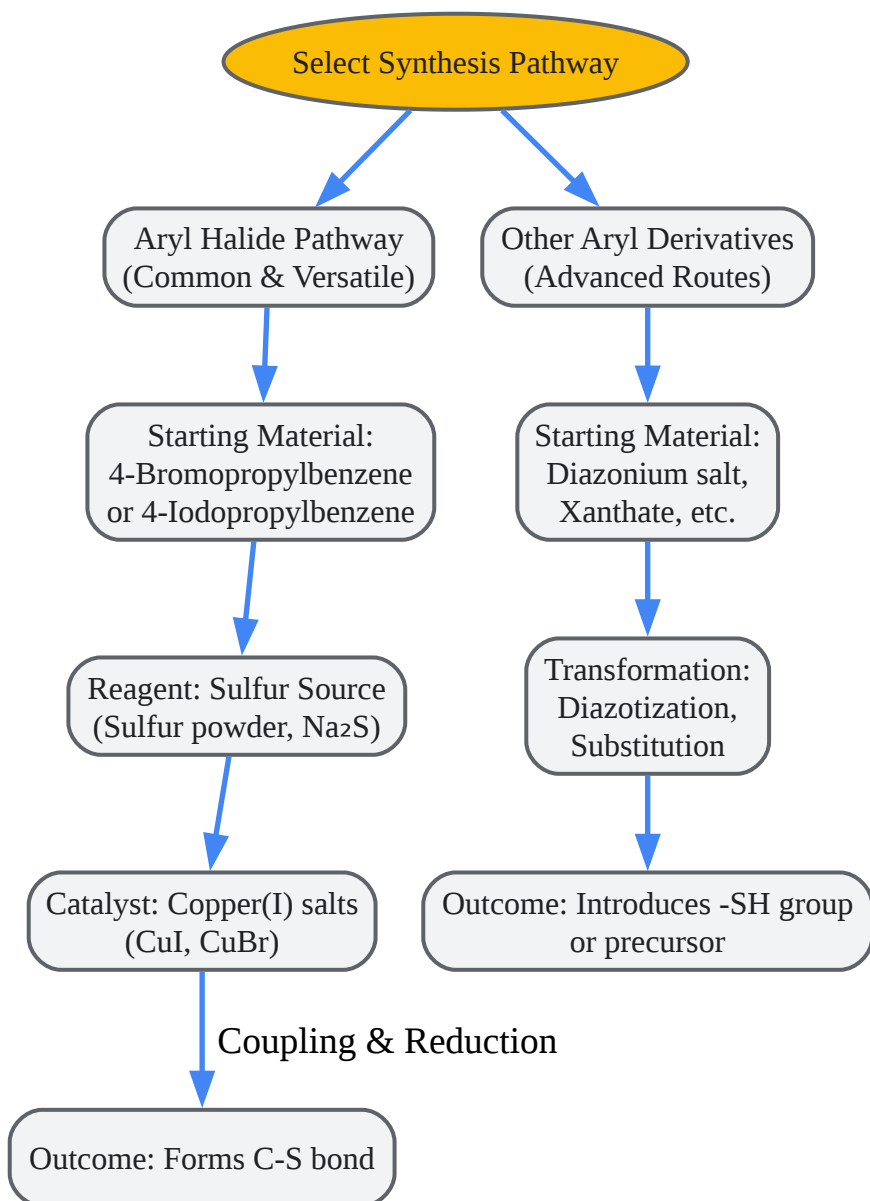
The table below summarizes the basic identifying information for **4-n-Propylthiophenol**:

Property	Description
CAS Number	4527-44-0 [1] [2]
Molecular Formula	C ₉ H ₁₂ S [1] [2]
Molecular Weight	152.26 g/mol [1] [2]
Synonyms	4-Propylbenzenethiol; Benzenethiol, 4-propyl- [1] [2]
Purity	Typically 95% to 98% [1] [2]

General Synthetic Strategies for Thiophenols

Although a dedicated protocol for **4-n-Propylthiophenol** is not available in the search results, several established methods can be adapted for its synthesis. The core challenge is forming the carbon-sulfur bond to create the thiol (-SH) group on the substituted benzene ring.

The following diagram illustrates the general decision-making workflow for selecting a synthesis pathway, based on the starting material:



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Here are the methodologies corresponding to the pathways shown in the diagram:

Pathway A: Metal-Catalyzed Coupling of Aryl Halides

This is one of the most common and efficient methods for synthesizing aryl thiols [3].

- **Key Reaction:** A copper-catalyzed coupling between an aryl halide (like **4-bromopropylbenzene** or **4-iodopropylbenzene**) and a sulfur source [3].
- **Sulfur Sources:** Sulfur powder or sodium sulfide ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$) are effectively used [3].
- **Catalyst System:** Copper(I) iodide (CuI) is frequently employed, sometimes with a ligand like 1,2-ethanedithiol [3].
- **Typical Conditions:** The reaction is often conducted in a polar aprotic solvent like DMF, with a base such as potassium carbonate (K_2CO_3), at elevated temperatures (e.g., 90°C). This is sometimes followed by an *in-situ* reduction with sodium borohydride (NaBH_4) or triphenylphosphine to yield the final thiol [3].

Pathway B: Other Transformation Pathways

- **From Xanthates:** S-Aryl xanthates can be synthesized from diaryliodonium salts and potassium O-alkyl xanthates. These xanthates can then be transformed into various organosulfur compounds, including thiophenols [3].
- **Classical Diazotization:** An older, multi-step approach involves converting a substituted aniline (e.g., 4-propylaniline) to a diazonium salt, followed by displacement with a sulfur-containing reagent like potassium O-ethyl carbonodithioate (xanthate), and subsequent hydrolysis to the thiol. This method can be less efficient and is often superseded by metal-catalyzed routes.

Guidance for Further Research

To obtain a detailed, laboratory-tested protocol for **4-n-Propylthiophenol**, I suggest the following steps:

- **Refine Your Literature Search:** Use the CAS Number (**4527-44-0**) and the specific name "4-Propylbenzenethiol" in specialized scientific databases like SciFinder, Reaxys, or Google Scholar. This will likely yield patents or journal articles containing explicit experimental procedures.
- **Consult Analytical Data:** If you are synthesizing this compound, having an analytical reference is crucial. You may search for its NMR spectrum or other spectroscopic data in spectral databases to confirm the identity and purity of your product.
- **Consider Custom Synthesis:** Several suppliers, such as **Hefei TNJ Chemical Industry Co., Ltd.** and **Shaanxi Dideu New Materials Co., Ltd.**, list this compound in their catalogs [1] [2]. You can contact them to inquire about the availability of a technical data sheet or the possibility of custom synthesis.

Need Custom Synthesis?

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References

1. - 4 - N CAS#: 4527-44-0 PROPYLTHIOPHENOL [chemicalbook.com]
2. 4-N-PROPYLTHIOPHENOL | 4527-44-0 [amp.chemicalbook.com]
3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

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